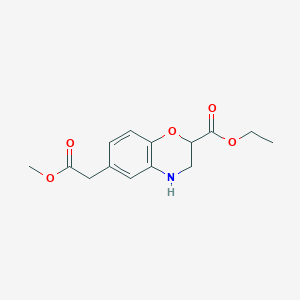
ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates involves reacting ethyl 4-alkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates with sodium hydride in dioxane, leading to the formation of ethyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. The structure of the products was established by X-ray analysis and NMR correlation spectroscopy (Štefanić et al., 2001).
Molecular Structure Analysis
Crystal and molecular structure studies of related compounds, such as ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its analog, reveal detailed crystallographic data obtained from single-crystal X-ray diffraction. These studies provide insights into the molecular geometry, crystal packing, and intermolecular interactions, which are crucial for understanding the chemical behavior of ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (Kaur et al., 2012).
Chemical Reactions and Properties
The compound's ability to participate in conjugated addition reactions of carbanions in the presence of basic catalysts is highlighted, showing its utility in synthesizing biologically active molecules. The chemical reactivity and potential biological activities of such compounds are significant for developing new materials with unique properties (Kaur et al., 2012).
科学的研究の応用
Overview of Related Compounds
Ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound related to several areas of scientific research, particularly in organic chemistry and medicinal chemistry. While direct studies on this specific compound are scarce, insights can be gained by examining the broader class of related compounds such as benzoxazines, benzoxazoles, and their derivatives.
Benzoxazines and Benzoxazoles in Research
1,2-Benzoxazines and related compounds have been the subject of extensive study due to their interesting chemical properties and potential applications. Benzoxazines are synthesized through various methods, including the dehydration of dihydro-oxazines, which themselves are obtained from the cyclization of acyl-nitroso compounds. These compounds have been explored for their use as chiral synthons and electrophiles in organic synthesis. The structural versatility of benzoxazines allows for the creation of a wide range of derivatives with potential pharmacological applications (M. Sainsbury, 1991).
Benzoxazinoids, including benzoxazinones and benzoxazolinones, are notable for their roles in plant defense mechanisms and potential antimicrobial properties. Studies have highlighted the importance of the structural diversity within this class of compounds and their biosynthesis in plants. These natural products have been evaluated for their potential as antimicrobial scaffolds, suggesting avenues for the design of new antimicrobial agents based on the 1,4-benzoxazin-3-one backbone (Wouter J. C. de Bruijn et al., 2018).
Furthermore, benzoxazoles and their derivatives have been identified as possessing a broad spectrum of pharmacological activities, including antimicrobial, antidiabetic, and antidepressant properties. The pharmacological profile of benzoxazines indicates their significance in medicinal chemistry as frameworks for developing biologically active compounds (N. Siddiquia et al., 2010).
特性
IUPAC Name |
ethyl 6-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-3-19-14(17)12-8-15-10-6-9(7-13(16)18-2)4-5-11(10)20-12/h4-6,12,15H,3,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIYMSQBFFUYEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CNC2=C(O1)C=CC(=C2)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-({[(2-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2496460.png)
![1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 8-methoxy-2-oxo-2H-chromene-3-carboxylate](/img/structure/B2496461.png)

![3-[(3-Chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2496463.png)
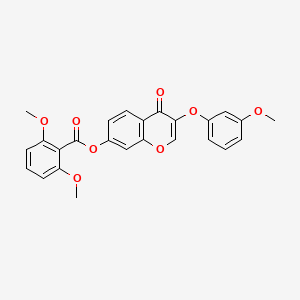
![4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B2496467.png)
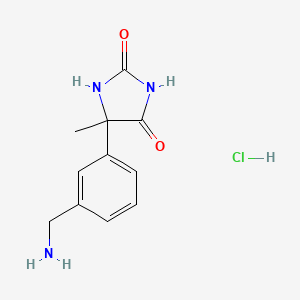

![2-Chloro-N-[2-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]acetamide](/img/structure/B2496471.png)
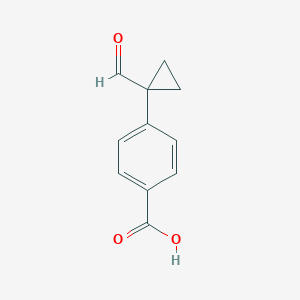
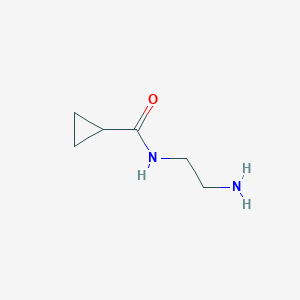
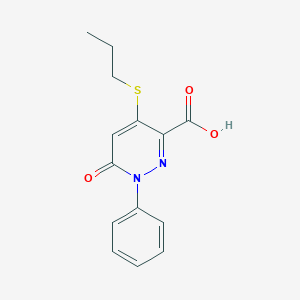
![6'-Methoxy-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496479.png)